REACTION_CXSMILES
|
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[C:20](O)(=[O:30])[CH2:21][CH2:22][CH2:23]CCCCCC.[CH2:32]([O:36][CH2:37][CH:38]=[CH:39][CH3:40])[CH2:33][CH2:34][CH3:35].[CH2:41]([OH:45])[CH2:42][CH2:43][CH3:44].O>>[CH:20](=[O:30])[CH2:21][CH2:22][CH3:23].[CH2:37]([O:36][CH:32]=[CH:33][CH2:34][CH3:35])[CH2:38][CH2:39][CH3:40].[CH2:37]([O:36][CH:32]([O:45][CH2:41][CH2:42][CH2:43][CH3:44])[CH2:33][CH2:34][CH3:35])[CH2:38][CH2:39][CH3:40]
|
Name
|
HRuCl(CO)(PPh3)3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.031 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.005 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCC)(=O)O
|
Name
|
|
Quantity
|
3.18 g
|
Type
|
reactant
|
Smiles
|
C(CCC)OCC=CC
|
Name
|
|
Quantity
|
1.83 g
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
catalyst
|
Quantity
|
0.022 g
|
Type
|
catalyst
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
155 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 16 hours under autogenous pressure at 155° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OC=CCC
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OC(CCC)OCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[C:20](O)(=[O:30])[CH2:21][CH2:22][CH2:23]CCCCCC.[CH2:32]([O:36][CH2:37][CH:38]=[CH:39][CH3:40])[CH2:33][CH2:34][CH3:35].[CH2:41]([OH:45])[CH2:42][CH2:43][CH3:44].O>>[CH:20](=[O:30])[CH2:21][CH2:22][CH3:23].[CH2:37]([O:36][CH:32]=[CH:33][CH2:34][CH3:35])[CH2:38][CH2:39][CH3:40].[CH2:37]([O:36][CH:32]([O:45][CH2:41][CH2:42][CH2:43][CH3:44])[CH2:33][CH2:34][CH3:35])[CH2:38][CH2:39][CH3:40]
|
Name
|
HRuCl(CO)(PPh3)3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.031 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.005 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCC)(=O)O
|
Name
|
|
Quantity
|
3.18 g
|
Type
|
reactant
|
Smiles
|
C(CCC)OCC=CC
|
Name
|
|
Quantity
|
1.83 g
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
catalyst
|
Quantity
|
0.022 g
|
Type
|
catalyst
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
155 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 16 hours under autogenous pressure at 155° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OC=CCC
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OC(CCC)OCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |